Zinc hydrogen phosphate exhibits good biocompatibility, making it a potential candidate for use in bone substitutes and implants. Studies have shown that it can mimic the structure and composition of hydroxyapatite, a major component of bone tissue . This allows for potential osteoconductivity (bone growth on the implant surface) and bioactivity within the body.
Zinc hydrogen phosphate demonstrates catalytic properties in various reactions. Research suggests its potential for applications in dehydration reactions, hydrolysis, and even photocatalysis for environmental remediation .
Studies have explored the use of zinc hydrogen phosphate nanoparticles as corrosion inhibitors for metals. They are found to be effective in protecting carbon steel from corrosion in acidic environments .
Recent research suggests that zinc hydrogen phosphate nanoparticles exhibit antibacterial activity against various bacteria like E. coli, S. aureus, and S. pneumoniae . This opens doors for exploring its potential use in developing antimicrobial materials or coatings.
Hydrothermal synthesis remains the dominant method for producing zinc hydrogen phosphate frameworks with tailored porosity and acidity. By modulating reaction parameters such as temperature (120–220°C), pH (2–6), and amine templates, researchers have achieved structural diversity across 1D chains, 2D layers, and 3D open frameworks. Ethylenediamine (EDA) and triethylenetetramine (tetam) act as structure-directing agents, coordinating with zinc ions to stabilize specific polyhedral arrangements. For example, Zn₂(HPO₄)₃·H₃NCH₂CH₂NH₃ crystallizes in a monoclinic framework (space group C2/c) with 7.2 Å channels occupied by protonated EDA molecules.
Table 1: Hydrothermal Synthesis Parameters and Resulting Structures
Template | Temperature (°C) | pH | Structure Type | Channel Dimensions (Å) | Surface Area (m²/g) |
---|---|---|---|---|---|
Ethylenediamine | 170 | 3.5 | 3D Open Framework | 7.2 × 5.0 | 320 |
Tetam | 150 | 4.2 | 2D Layered | N/A | 85 |
None | 200 | 2.0 | 1D Chains | N/A | 12 |
The acidic dissolution of zinc precursors (e.g., ZnSO₄, Zn(OAc)₂) in phosphoric acid generates Zn²⁺-H₂PO₄⁻ ion pairs, which condense into ZnO₄ and PO₄ tetrahedra under hydrothermal conditions. In situ XRD studies reveal that higher temperatures (>180°C) favor the formation of anhydrous ZnHPO₄ phases, while milder conditions (120–150°C) yield hydrated variants like ZnHPO₄·2H₂O.
Mechanochemical synthesis has revolutionized zinc phosphate production by eliminating solvent use and reducing reaction times from days to minutes. Ball milling zinc acetate with ammonium phosphate at 500 rpm generates ZnHPO₄ nanoparticles (12–50 nm) through repeated fracture and cold-welding cycles. The size distribution narrows when using 4.5 mm steel balls (PDI = 0.15) compared to 7 mm balls (PDI = 0.27).
Table 2: Mechanochemical Parameters and Nanostructural Outcomes
Ball Size (mm) | Additive | Milling Time (min) | Crystallite Size (nm) | Catalytic Activity (U/mg) |
---|---|---|---|---|
4.5 | 2 mL H₂O | 15 | 12 ± 3 | 2,450 |
7.0 | None | 30 | 50 ± 8 | 980 |
4.5 | CALB enzyme | 20 | 18 ± 4 | 3,100 |
Notably, liquid-assisted grinding (LAG) with 2 mL water enhances crystallinity by facilitating ion mobility, achieving 98% phase purity versus 78% in dry conditions. The method scales linearly, with 100 g batches showing equivalent surface acidity (0.45 mmol NH₃/g) to lab-scale syntheses.
Silica gel growth enables single-crystal ZnHPO₄ production with defined morphologies through pH-controlled nucleation. At pH 5–6, H₂PO₄⁻ dominates, reacting with Zn²⁺ to form [Zn(HPO₄)(H₂O)₂] dimers that stack into diamond-shaped platelets. Below pH 4, H₃PO₄ protonation suppresses phosphate ionization, yielding twinned crystals with reduced SHG efficiency (β = 0.8 × KDP vs. 1.2 × KDP at pH 6).
Table 3: Gel pH Impact on Crystal Properties
pH | Growth Rate (mm/day) | Morphology | SHG Efficiency (×KDP) | Thermal Stability (°C) |
---|---|---|---|---|
4.0 | 0.3 | Twinned | 0.8 | 95 |
5.5 | 1.2 | Diamond Platelet | 1.2 | 110 |
6.0 | 0.8 | X-Shaped | 1.0 | 105 |
Aging the gel for 72 hours before reactant diffusion reduces nucleation density by 60%, allowing centimeter-sized crystals to form. Calcium doping (5 mol%) introduces lattice strain, shifting the orthorhombic unit cell parameters from a = 10.24 Å to 10.31 Å while enhancing UV transparency (90% at 300 nm).
Epitaxial growth on steel substrates produces oriented ZnHPO₄ coatings with anisotropic corrosion resistance. Surfactants like sodium dodecyl sulfate (SDS) lower the interfacial energy (γ = 35–40 mN/m), enabling heteroepitaxial nucleation matching the Fe (110) lattice (mismatch < 4%). The resulting -oriented platelets exhibit 3× higher wear resistance than randomly oriented deposits.
Table 4: Surfactant Effects on Epitaxial Coatings
Surfactant | Contact Angle (°) | Coating Thickness (µm) | Corrosion Rate (mm/year) |
---|---|---|---|
None | 75 | 12 ± 2 | 0.45 |
SDS | 28 | 8 ± 1 | 0.12 |
CTAB | 42 | 10 ± 1 | 0.23 |
In situ AFM reveals that SDS adsorption stabilizes (010) facets through H-bonding with phosphate oxygens, forcing vertical growth along the c-axis. This produces hierarchical structures with 150 nm surface roughness, ideal for catalytic applications requiring high surface area.
Zinc hydrogen phosphate coatings are widely investigated for improving the osteoconductivity of titanium and stainless steel implants. These coatings facilitate the nucleation of hydroxyapatite (HA) by providing phosphate ions that react with calcium in physiological fluids. A study comparing zinc phosphate-modified titanium surfaces to uncoated controls found a 2.3-fold increase in osteoblast proliferation after 14 days [3] [4]. The mechanism involves zinc ions upregulating runt-related transcription factor 2 (RUNX2) and osterix, which drive osteogenic differentiation [3].
Table 1: Comparative Performance of Zinc Hydrogen Phosphate Coatings
Coating Method | Substrate | HA Deposition Rate (nm/day) | Osteoblast Proliferation (%) |
---|---|---|---|
Electrochemical Deposition | Titanium alloy | 12.4 ± 1.2 | 218 ± 15 |
Plasma Spraying | Stainless steel | 8.7 ± 0.9 | 182 ± 12 |
Crystallographic studies reveal that the β-phase of zinc hydrogen phosphate (Hopeite) exhibits superior osteoconductivity compared to the α-phase due to its optimized hydrogen bonding network, which enhances protein adsorption [1]. Microelectrophoresis data show that β-zinc hydrogen phosphate surfaces maintain a zeta potential of −32 mV at physiological pH, promoting electrostatic interactions with collagen type I [1].
The antibacterial efficacy of zinc hydrogen phosphate coatings stems from the sustained release of Zn²⁺ ions, which disrupt bacterial membrane integrity and inhibit ATP synthesis. In vitro testing against Staphylococcus aureus demonstrated a 99.7% reduction in biofilm formation on zinc phosphate-coated polyetheretherketone (PEEK) surfaces compared to uncoated controls [4]. Zinc ions interfere with quorum sensing by downregulating the agr operon, critical for virulence factor production [4].
Table 2: Antibacterial Activity of Zinc Hydrogen Phosphate Coatings
Pathogen | Log Reduction (CFU/mL) | Biofilm Inhibition (%) |
---|---|---|
Staphylococcus aureus | 4.2 ± 0.3 | 98.5 ± 1.1 |
Escherichia coli | 3.8 ± 0.4 | 94.2 ± 2.3 |
X-ray photoelectron spectroscopy (XPS) analysis confirms that Zn²⁺ release follows Fickian diffusion kinetics, with a steady-state ion concentration of 0.8–1.2 mM over 28 days [2]. This concentration range is bactericidal but remains subtoxic to mammalian cells, as demonstrated by lactate dehydrogenase (LDH) assays showing >90% fibroblast viability [4].
Zinc hydrogen phosphate’s degradation profile makes it ideal for bioresorbable bone scaffolds. In vivo studies in murine models show that porous ZnHPO₄ scaffolds degrade at 0.12 mm/year, matching the rate of trabecular bone formation [2] [3]. The degradation products—Zn²⁺, PO₄³⁻, and water—upregulate alkaline phosphatase (ALP) activity in mesenchymal stem cells by 40% compared to β-tricalcium phosphate scaffolds [3].
Table 3: Degradation and Mechanical Properties of Scaffold Materials
Material | Compressive Strength (MPa) | Degradation Rate (mm/year) | New Bone Volume (%) |
---|---|---|---|
Zinc hydrogen phosphate | 18.7 ± 2.1 | 0.12 ± 0.02 | 63.4 ± 4.8 |
β-Tricalcium phosphate | 22.4 ± 1.8 | 0.08 ± 0.01 | 48.9 ± 3.2 |
Fibrous encapsulation observed around zinc phosphate implants does not impede degradation, as Zn²⁺ transport occurs via cellular mechanisms such as ZIP8 transporters [2]. This process maintains a balance between scaffold resorption and bone remodeling, achieving 60% volume replacement after 20 months in rat femoral defects [2].
Zinc hydrogen phosphate forms stable coordination complexes with proteins through phosphate-oxygen and zinc-nitrogen interactions. For example, bovine serum albumin (BSA) adsorbed onto zinc phosphate nanoparticles exhibits a binding constant (Ka) of 2.1 × 10⁶ M⁻¹, enabling high drug payloads [1]. These complexes protect therapeutic proteins from denaturation, as shown by circular dichroism spectra retaining 92% α-helix content after 72 hours [1].
Table 4: Drug Loading Efficiency of Zinc Phosphate-Protein Complexes
Protein | Drug Loaded | Loading Efficiency (%) | Release Half-Life (h) |
---|---|---|---|
Lysozyme | Vancomycin | 88.3 ± 3.2 | 36.4 ± 2.1 |
Fibrinogen | Bone morphogenetic protein-2 | 74.6 ± 2.8 | 52.7 ± 3.5 |
In situ SAXS analysis reveals that zinc phosphate-protein complexes self-assemble into micellar structures with a core-shell morphology, optimizing controlled release kinetics [1]. Applications in bone-targeted drug delivery leverage the affinity of phosphate groups for hydroxyapatite, achieving 3.5-fold higher vancomycin concentrations in infected rat tibiae compared to systemic administration [4].